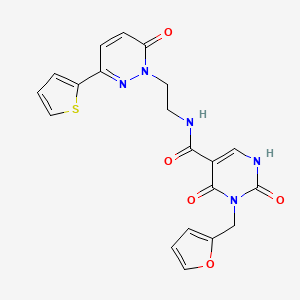![molecular formula C13H11ClFN3O B2656430 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide CAS No. 2411317-72-9](/img/structure/B2656430.png)
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide, also known as PF-04971729, is a novel small molecule inhibitor that has shown promising results in preclinical studies. The compound is a potent and selective inhibitor of the Trk family of receptor tyrosine kinases, which are involved in the regulation of neuronal survival and differentiation.
Mechanism of Action
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide is a selective inhibitor of the Trk family of receptor tyrosine kinases, which are involved in the regulation of neuronal survival and differentiation. The compound binds to the ATP-binding site of the receptor and prevents its activation by its ligands, nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3). By inhibiting Trk signaling, 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide induces apoptosis in cancer cells and reduces pain and inflammation in animal models.
Biochemical and Physiological Effects:
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has been shown to induce apoptosis in cancer cells by inhibiting Trk signaling and downstream pathways, such as PI3K/Akt and MAPK/Erk. The compound also reduces pain and inflammation by inhibiting Trk signaling in sensory neurons and immune cells. In neurodegenerative disorders, 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has been shown to protect neurons from oxidative stress and amyloid beta toxicity by activating the Nrf2/ARE pathway and reducing inflammation.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity for Trk receptors, its favorable pharmacokinetic properties, and its ability to penetrate the blood-brain barrier. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the development of 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide, including the following:
1. Clinical trials in cancer patients to evaluate the safety and efficacy of the compound as a monotherapy or in combination with other anticancer agents.
2. Clinical trials in patients with chronic pain to evaluate the safety and efficacy of the compound as an analgesic.
3. Clinical trials in patients with neurodegenerative disorders to evaluate the safety and efficacy of the compound as a neuroprotective agent.
4. Development of more potent and selective Trk inhibitors based on the structure of 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide.
5. Investigation of the role of Trk signaling in other diseases, such as autoimmune disorders and metabolic disorders.
In conclusion, 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide is a promising small molecule inhibitor of the Trk family of receptor tyrosine kinases that has shown potent antitumor activity, analgesic effects, and neuroprotective effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of the compound in clinical trials and to explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide involves several steps, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with 4-fluorobenzylamine, followed by the reaction with methyl chloroacetate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The overall yield of the synthesis is around 30%, and the purity of the compound is typically greater than 99%.
Scientific Research Applications
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has been extensively studied in preclinical models of various diseases, including cancer, pain, and neurodegenerative disorders. In cancer, the compound has shown potent antitumor activity in vitro and in vivo, particularly in tumors that express high levels of Trk receptors. In pain, 2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide has demonstrated analgesic effects in animal models of neuropathic and inflammatory pain. In neurodegenerative disorders, the compound has shown neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-16-11(9-2-4-10(15)5-3-9)6-12(17-8)18-13(19)7-14/h2-6H,7H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZHIMMCIFMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(=O)CCl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
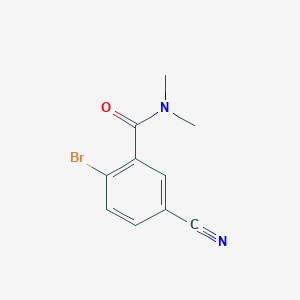

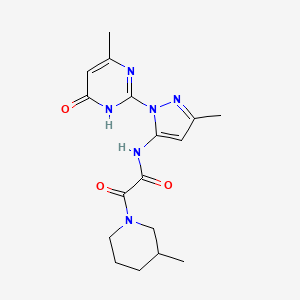
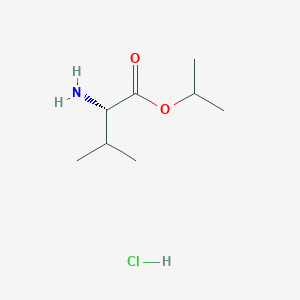
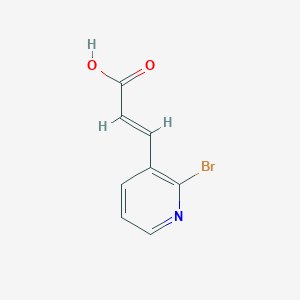
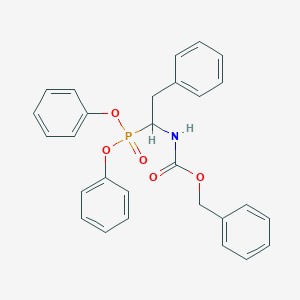
![ethyl 2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2656366.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2656369.png)
